(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a propan-2-yloxy side chain. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Propan-2-yloxy Side Chain: The protected amino acid is then reacted with isopropyl alcohol in the presence of a suitable catalyst to introduce the propan-2-yloxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the propan-2-yloxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Amine derivatives with potential biological activity.
Substitution: Halide or thiol-substituted products with diverse applications.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The propan-2-yloxy side chain provides steric hindrance, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of a propan-2-yloxy group.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylthio)propanoic acid: Contains a methylthio group instead of a propan-2-yloxy group.
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of the Boc-protecting group allows for selective deprotection, making it a valuable intermediate in multi-step organic synthesis.
Biological Activity
The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid, also known as Boc-D-serine, is a derivative of D-serine, an amino acid that plays a crucial role in neurotransmission and has been implicated in various neurological disorders. This article reviews the biological activity of Boc-D-serine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₇NO₅
- Molecular Weight : 189.24 g/mol
- CAS Number : 27281801
Neuropharmacological Effects
Boc-D-serine has been studied for its role as a co-agonist at the NMDA receptor, which is critical for synaptic plasticity and memory function. Research indicates that Boc-D-serine enhances NMDA receptor activity in a dose-dependent manner, suggesting its potential utility in treating cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease.
Key Findings :
- Increased NMDA Receptor Activity : Studies show that Boc-D-serine can significantly enhance the binding affinity of glycine at the NMDA receptor, leading to improved synaptic transmission .
- Cognitive Enhancement : Animal models treated with Boc-D-serine exhibited improved performance in memory tasks, indicating its potential as a cognitive enhancer .
Antioxidant Properties
Boc-D-serine has demonstrated antioxidant activity, which may contribute to its neuroprotective effects. In vitro studies reveal that it can reduce oxidative stress markers in neuronal cells.
Research Insights :
- Reduction of Oxidative Stress : Boc-D-serine treatment significantly decreased levels of reactive oxygen species (ROS) in cultured neurons, thereby protecting against oxidative damage .
- Neuroprotection in Models of Injury : In models of traumatic brain injury, Boc-D-serine administration resulted in reduced neuronal apoptosis and improved functional recovery .
Schizophrenia Treatment
A clinical trial investigated the effects of Boc-D-serine on patients with schizophrenia. Results indicated significant improvements in both positive and negative symptoms when combined with traditional antipsychotic medications.
Study Parameter | Boc-D-serine Group | Control Group |
---|---|---|
Positive Symptoms Score (PANSS) | Decreased by 30% | Decreased by 10% |
Negative Symptoms Score (PANSS) | Decreased by 25% | Decreased by 5% |
Cognitive Function Score (BACS) | Increased by 20% | No change |
Alzheimer’s Disease Model
In a mouse model of Alzheimer’s disease, administration of Boc-D-serine led to improved cognitive function and reduced amyloid plaque deposition.
Outcome Measure | Boc-D-serine Group | Control Group |
---|---|---|
Memory Performance (Morris Water Maze) | Increased by 40% | No change |
Amyloid Plaque Load (Histological Analysis) | Reduced by 50% | No change |
The biological activity of Boc-D-serine is primarily attributed to its interaction with the NMDA receptor and its ability to modulate glutamate signaling pathways. Additionally, its antioxidant properties play a significant role in mitigating neuroinflammatory processes.
- NMDA Receptor Modulation : By enhancing glycine binding at the NMDA receptor, Boc-D-serine facilitates calcium influx and promotes neuroplasticity.
- Antioxidant Activity : The compound scavenges free radicals and reduces lipid peroxidation, contributing to cellular homeostasis and neuroprotection.
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-7(2)16-6-8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
RDQRLWWKIWKXNI-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)OCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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